N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide
Description
N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BUTANAMIDE is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a valuable entity in drug design and development.
Properties
Molecular Formula |
C14H15N5OS |
|---|---|
Molecular Weight |
301.37 g/mol |
IUPAC Name |
N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]butanamide |
InChI |
InChI=1S/C14H15N5OS/c1-2-3-12(20)15-8-10-4-6-11(7-5-10)13-18-19-9-16-17-14(19)21-13/h4-7,9H,2-3,8H2,1H3,(H,15,20) |
InChI Key |
JPESLXMKTPKGNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC1=CC=C(C=C1)C2=NN3C=NN=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BUTANAMIDE involves multiple steps. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Another approach involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with various carboxylic acids in the presence of phosphoryl chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with sodium hydroxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BUTANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like carbonic anhydrase by binding to the active site, thereby preventing the enzyme from catalyzing its substrate . Additionally, it can induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Quinoxaline derivatives: Known for their anticancer and antimicrobial properties.
Benzothiazole derivatives: These compounds also possess enzyme inhibitory activities and are used in medicinal chemistry.
Uniqueness
N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BUTANAMIDE stands out due to its unique combination of triazole and thiadiazole rings, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery and development.
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